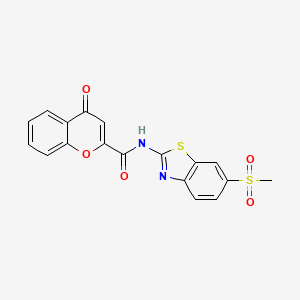

![molecular formula C21H18ClN5O2 B2829189 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 895017-49-9](/img/structure/B2829189.png)

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their potential as antitubercular agents . They have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the acid-catalysed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The novelty of each compound’s structure was determined using Scinfinder and Pubmed .Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold, a core structure related to the chemical compound of interest, is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and significant biological properties, alongside structure-activity relationship (SAR) studies, highlight the scaffold's utility in drug development. Despite substantial advancements, there remains ample opportunity for medicinal chemists to explore this scaffold further in search of potential drug candidates (Cherukupalli et al., 2017).

Pyrazole Heterocycles Synthesis

The pyrazole moiety, closely related to the chemical structure of interest, serves as a critical pharmacophore in numerous biologically active compounds. It underpins a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and more. The synthesis of pyrazole appended heterocyclic skeletons involves various methods, highlighting the moiety's importance in medicinal chemistry and its potential in the design of new biological agents (Dar & Shamsuzzaman, 2015).

Pyranopyrimidine Core's Medicinal Significance

The pyranopyrimidine core, pertinent to our compound's structural class, is notable for its extensive applications in medicinal and pharmaceutical industries due to its broad synthetic utility and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts underscores the innovative approaches to developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials from Quinazolines and Pyrimidines

Quinazolines and pyrimidines, which share structural similarities with the chemical compound in focus, have been extensively researched for their application in electronic devices and luminescent elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable in creating novel optoelectronic materials, including organic light-emitting diodes and photovoltaic cells (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby affecting cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . The compound may also induce apoptosis within certain cell types .

Pharmacokinetics

The compound’s molecular weight is less than 400, and it has a ClogP value less than 4, which are both favorable properties for drug-likeness and could contribute to its bioavailability .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been shown to exert potent dual activity against these cell lines and CDK2 .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c22-16-7-4-8-17(11-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFKVZBSPWPRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)

![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)

![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)

![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)